Product packaging for 1-Methylisoquinoline-3-carboxamide(Cat. No.:)

1-Methylisoquinoline-3-carboxamide

Cat. No.: B15070662
M. Wt: 186.21 g/mol
InChI Key: PHGLBQMNOQCDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylisoquinoline-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the isoquinoline family, a class of heterocyclic amines known for their significance in developing biologically active molecules. The carboxamide functional group at the 3-position and the methyl group at the 1-position of the isoquinoline core are key structural features that researchers can utilize to explore structure-activity relationships (SAR). This scaffold is recognized for its potential as a building block in the synthesis of more complex molecules that interact with various enzymatic targets. For instance, closely related quinoline-3-carboxamide derivatives have been investigated as inhibitors of kinases like Ataxia Telangiectasia Mutated (ATM) and hematopoietic prostaglandin D synthase (H-PGDS) . Additionally, other isoquinoline-3-carboxamide compounds, such as PK 11195, are well-known in scientific literature for their selective binding to the 18 kDa Translocator Protein (TSPO), making them valuable tools for studying neuroinflammation and glial cell activation . Researchers may find this compound valuable for developing novel probes or therapeutic candidates in areas such as oncology, immunology, and neuroscience. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B15070662 1-Methylisoquinoline-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-methylisoquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13-7)11(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

PHGLBQMNOQCDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)C(=O)N

Origin of Product

United States

Pharmacological Characterization and Biological Targets

Translocator Protein (TSPO) Ligand Interactions

The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key target for diagnostic imaging and therapeutic intervention in a variety of pathological states. Isoquinoline (B145761) carboxamides have been identified as a significant class of TSPO ligands.

CompoundChemical ClassBinding Characteristics
PK11195Isoquinoline CarboxamideClassical TSPO antagonist, binding is not significantly affected by the rs6971 polymorphism.
AB5186Isoquinoline CarboxamideBinding is susceptible to the rs6971 genotype. google.com

The interaction between isoquinoline carboxamide ligands and TSPO is a subject of ongoing research. The planar isoquinoline ring system is thought to play a crucial role in fitting into the binding pocket of the protein. The substituents on the carboxamide nitrogen and the isoquinoline ring system significantly influence the binding affinity and selectivity. While the precise binding mode of 1-Methylisoquinoline-3-carboxamide is not documented, studies with analogous compounds suggest that a combination of hydrophobic and hydrogen bonding interactions governs the recognition at the molecular level.

TSPO is implicated in a variety of cellular functions, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function. nih.gov Its expression is significantly upregulated in activated microglia and astrocytes under conditions of neuroinflammation, making it a valuable biomarker for neurodegenerative diseases, brain injury, and psychiatric disorders. documentsdelivered.com Consequently, TSPO ligands, including those from the isoquinoline carboxamide class, are extensively investigated as imaging agents for positron emission tomography (PET) to visualize neuroinflammation in vivo. documentsdelivered.com

Receptor Modulation and Enzyme Inhibition

Beyond TSPO, isoquinoline-based structures have been explored for their modulatory effects on various receptors and enzymes.

The mu opioid receptor (MOR) is a primary target for opioid analgesics. frontiersin.org A thorough review of the available scientific literature did not yield any direct evidence of agonistic or antagonistic activity of this compound at the mu opioid receptor. However, research on structurally related tetrahydro-isoquinoline-3-carboxamide analogs has identified them as potent and selective antagonists of the kappa opioid receptor, another member of the opioid receptor family. documentsdelivered.com This suggests that the broader isoquinoline scaffold has the potential to interact with opioid receptors, although specific activity at the MOR for the this compound derivative remains to be determined.

Hypoxia-inducible factor (HIF) is a transcription factor that plays a critical role in the cellular response to low oxygen levels. HIF prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF. Inhibition of these enzymes can lead to the stabilization of HIF and the transcription of genes involved in erythropoiesis and angiogenesis.

Patents have been filed for 4-hydroxy-isoquinoline-3-carboxamide derivatives as inhibitors of HIF prolyl hydroxylases. google.com One such patent describes compounds that are structurally related to this compound, for instance, [(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid, as potent inhibitors of these enzymes. google.com These compounds are being investigated for their therapeutic potential in conditions such as anemia associated with chronic kidney disease. nih.govbohrium.com

Compound ClassTarget EnzymePotential Therapeutic Application
4-Hydroxy-isoquinoline-3-carboxamide derivativesHIF Prolyl Hydroxylases (PHD1, PHD2, PHD3)Anemia, Ischemia

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govmostwiedzy.pl This pathway is particularly vital for the proliferation of cells, including lymphocytes, making IMPDH a significant target for immunosuppressive and other therapies. nih.govmostwiedzy.pl The inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, which in turn disrupts DNA and RNA synthesis and can induce apoptosis in rapidly dividing cells. mostwiedzy.pl

There are two human isoforms of IMPDH, type I and type II, which share 84% sequence identity. mostwiedzy.pl While the type I isoform is constitutively expressed, the type II isoform is notably upregulated in neoplastic and activated immune cells. mostwiedzy.pl Mycophenolic acid (MPA), a well-known IMPDH inhibitor, demonstrates slightly higher potency against the type II isoform. mostwiedzy.pl Research into various analogs and compounds that inhibit IMPDH is ongoing, with a focus on developing agents with improved therapeutic profiles for conditions ranging from autoimmune diseases to viral infections and cancer. researchgate.netfrontiersin.org

Inhibitor Target Isoform(s) Mechanism of Action Therapeutic Interest
Mycophenolic Acid (MPA)hIMPDH I and IIUncompetitive inhibitor, binds to the NAD+ binding site.Immunosuppression
MizoribineIMPDHAfter phosphorylation, competitively inhibits IMPDH.Immunosuppression

α7 Nicotinic Acetylcholine (B1216132) Receptor Interactions

The α7 nicotinic acetylcholine receptor (nAChR) is a unique member of the cys-loop superfamily of ligand-gated ion channels. nih.gov It is a homomeric receptor with high calcium permeability and is widely expressed in the brain, particularly in the hippocampus and hypothalamus, as well as in non-neuronal cells of the immune system. nih.govnih.gov A key characteristic of α7 nAChRs is their rapid desensitization in response to orthosteric agonists. nih.gov

The diverse functional properties of the α7 nAChR, which include both ionotropic and metabotropic signaling, have made it a significant therapeutic target for a range of conditions. nih.gov The development of ligands that bind to allosteric sites has provided valuable insights into the receptor's conformational landscape and has led to the discovery of positive allosteric modulators that can alter the receptor's activation profile. nih.gov

Factor IX and Factor XI Antagonism

Factor XI (FXI) is a key component of the intrinsic pathway of the coagulation cascade. nih.gov Upon activation by Factor XIIa or thrombin, FXI becomes FXIa, which in turn activates Factor IX to Factor IXa. nih.gov This ultimately leads to the generation of thrombin and the formation of a fibrin (B1330869) clot. nih.gov

Targeting FXI and FXIa has emerged as a promising strategy for the development of novel anticoagulants. nih.govnih.gov The rationale behind this approach is that inhibiting FXI/FXIa may reduce the risk of thrombosis with a lower propensity for bleeding compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa. nih.govnih.gov Clinical studies have shown that inhibitors of FXIa can be effective in preventing venous thromboembolism with a potentially improved safety profile. nih.gov

Thyrotropin Releasing Hormone (TRH) Receptor Selectivity

Research has identified 1-(phenyl)isoquinoline carboxamide analogues as a novel class of subtype-selective inhibitors for thyrotropin-releasing hormone (TRH) receptors. nih.gov Specifically, these compounds have demonstrated a degree of selectivity for the TRH-R2 receptor subtype over the TRH-R1 subtype in mouse models. nih.gov This discovery is significant as these were the first reported ligands to exhibit selective binding to these receptors. nih.gov

Plasmodium falciparum Sodium Efflux Pump (PfATP4) Targeting

The Plasmodium falciparum cation-transporter ATPase 4 (PfATP4) is a sodium efflux pump essential for maintaining low cytosolic sodium levels in the malaria parasite. nih.govresearchgate.net Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing the parasite to swell and ultimately leading to its death. nih.govresearchgate.net As PfATP4 is present in the parasite but not in mammals, it represents a highly promising and specific target for antimalarial drugs. nih.gov

A novel series of antimalarial compounds based on a 4-cyano-3-methylisoquinoline (B179422) scaffold has been developed. nih.govresearchgate.net The lead compound from this series, MB14, was found to inhibit the growth of P. falciparum in vitro. nih.govresearchgate.net Subsequent resistance studies revealed that parasites resistant to MB14 all had a point mutation in the PfATP4 gene, confirming it as the biological target. nih.govresearchgate.net Further investigation showed that MB14 directly inhibits the Na+-dependent ATPase activity in parasite membranes. nih.gov

Compound Class Target Effect on Parasite
4-cyano-3-methylisoquinolinesPfATP4Inhibition of Na+ efflux, leading to parasite death.
Dihydroquinazolinone-3-carboxamidesPfATP4Disruption of Na+ homeostasis.
SpiroindolonesPfATP4Inhibition of Na+ efflux.
AminopyrazolesPfATP4Inhibition of Na+ efflux.

Dopamine (B1211576) D2 Receptor Binding

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological processes. Its signaling can be modulated by interactions with regulatory proteins. For instance, the binding of Prostate Apoptosis Response 4 (Par-4) protein facilitates D2 inhibition of adenylyl cyclase, while Calmodulin (CaM) binding can block G protein activation. nih.gov

Studies have explored how post-translational modifications, such as arginine methylation, can affect the D2 receptor's interactions with these regulatory proteins. nih.gov Research using a peptide fragment of the D2 receptor's third intracellular loop demonstrated that methylation can prevent the binding of Par-4. nih.gov Additionally, a series of tetrahydroisoquinolines functionalized with carbamates have been identified as highly selective ligands for the dopamine D2 receptor through molecular modeling and bioassays. nih.gov

Cytochrome P450 2A6 (CYP2A6) Inhibition

Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the metabolism of nicotine (B1678760) in humans. nih.govnih.gov Inhibition of this enzyme can increase the bioavailability of nicotine and has been investigated as a potential strategy for smoking cessation. nih.gov By slowing down the elimination of nicotine, CYP2A6 inhibitors can help to reduce the frequency of smoking. nih.gov

Various compounds have been studied for their ability to inhibit CYP2A6. nih.govoaepublish.com Research has led to the rational design of potent and selective inhibitors, with some novel structures showing IC50 values in the sub-micromolar range. nih.gov These inhibitors often work by interacting with specific residues in the enzyme's active site. oaepublish.com

Research on this compound Remains Undisclosed in Public Domain

Despite a comprehensive search of scientific literature and databases, detailed pharmacological and biological data for the specific chemical compound this compound, particularly concerning its interaction with the Slo-1 calcium-gated potassium channel and its broader cellular effects, is not publicly available. Consequently, an in-depth article as per the requested outline cannot be generated at this time.

Extensive investigations into the pharmacological characterization, biological targets, and mechanism of action of this compound have failed to yield specific research findings. Searches for its interaction with the Slo-1 calcium-gated potassium channel, a key area of the requested article, returned no direct results. Similarly, inquiries into cellular pathway perturbations, molecular docking studies, and proteomic or metabolomic profiling specifically related to this compound did not provide any relevant data.

The scientific community actively publishes research on related compounds, such as various isoquinoline and quinoline (B57606) carboxamide derivatives. researchgate.netresearchgate.netrsc.orgnih.govnih.gov These studies highlight the broad biological activities of this class of molecules, including their potential as anti-inflammatory agents, and their interactions with targets like MAP kinases and NF-κB pathways. nih.gov For instance, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators. nih.gov However, these findings are not directly applicable to the this compound structure.

The lack of public information could be attributed to several factors. The compound may be a novel chemical entity that is currently under investigation in private research and development settings, with findings yet to be published. It is also possible that research has been conducted, but the results were not significant enough for publication or did not align with the research objectives.

Without primary research data on this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive and authoritative article on the pharmacological and biological properties of this specific compound can be written.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. Key features typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes.

Impact of Substituents on Isoquinoline (B145761) Ring System

The isoquinoline ring is a common scaffold in many biologically active compounds. nuph.edu.ua Modifications to this bicyclic system can significantly influence the molecule's interaction with its biological target.

Substituents on the isoquinoline ring system play a vital role in modulating the biological potential of the resulting compounds. nuph.edu.ua The introduction of various functional groups at different positions of the isoquinoline core can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its binding affinity and efficacy. For instance, research on related tetrahydroisoquinolines has shown that lipophilicity is a key driver for potency, with larger substituents at certain positions being well-tolerated. nih.gov Synthetic methods allow for the introduction of a wide array of substituents, enabling extensive exploration of the SAR. nih.govharvard.edu Studies on similar heterocyclic systems have demonstrated that both electron-donating and electron-withdrawing groups can have a profound impact on activity. nuph.edu.ua

Table 1: Impact of Isoquinoline Ring Substituents on Activity (Hypothetical Data Based on Related Series)

PositionSubstituent TypeGeneral Effect on ActivityReference Example
C1Small alkyl (e.g., Methyl)Essential for activity in many casesCore scaffold
C4Alkyl, HalogenCan increase potency through steric interactions or by modulating electronics. harvard.edu nih.govharvard.edu
C5, C8Large lipophilic groups, N-methylpiperazineGenerally improves potency. nih.gov nih.gov
C7Various linkers and side chainsThe nature of the linker (e.g., -CH2-, -CONH-) is critical for activity. nih.gov nih.gov

Influence of Carboxamide Linker Modifications

The carboxamide group at the C-3 position is a critical pharmacophoric element. It often participates in key hydrogen bonding interactions with the target protein. drugdesign.org Studies on analogous quinoline-3-carboxamides (B1200007) have highlighted the importance of this moiety for biological activity. nih.gov

Modifications to the carboxamide linker can have significant consequences:

Amide Nitrogen Substitution: Replacing the hydrogen atoms on the amide nitrogen with alkyl or aryl groups can alter solubility, metabolic stability, and binding affinity.

Carbonyl Group Bioisosteres: Replacing the carbonyl oxygen with other groups (e.g., sulfur to form a thioamide) or replacing the entire carboxamide with a bioisosteric group like a tetrazole or an oxadiazole can modulate the electronic properties and hydrogen-bonding capacity of the molecule.

Constrained Analogs: Incorporating the carboxamide into a cyclic system can restrict its conformational flexibility, potentially leading to an increase in binding affinity by reducing the entropic penalty upon binding.

Research on related structures indicates that the carboxamide at C-3 is a significant contributor to antiproliferative activity in cancer cell lines. researchgate.net

Role of Chiral Centers in Biological Activity

The introduction of chiral centers into the 1-methylisoquinoline-3-carboxamide scaffold can lead to stereoisomers (enantiomers and diastereomers) with markedly different biological activities. nih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. mdpi.com

It is a well-established principle that the three-dimensional structure of a molecule is critical for its biological function. For chiral compounds, enantiomers can exhibit different potencies, with one being highly active while the other is less active or even inactive. nih.govnih.gov In some cases, the "inactive" enantiomer can contribute to off-target effects or have a different pharmacological profile altogether. nih.gov Therefore, the control of stereochemistry is paramount in modern drug design. mdpi.com Guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in chiral drugs. nih.gov

Molecular modeling studies on other chiral series have shown that differences in activity between enantiomers can be attributed to specific interactions with key amino acid residues in the binding site. qub.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs. For isoquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied. nih.gov

These analyses typically involve:

Data Set: A collection of this compound analogs with their corresponding measured biological activities.

Descriptor Calculation: Calculation of various molecular descriptors, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. researchgate.net

Model Generation: Using statistical methods like partial least squares (PLS) to generate a mathematical equation that links the descriptors to the activity. nih.govpensoft.net

A typical QSAR study on related isoquinoline-quinones revealed that steric, electronic, and hydrogen-bond acceptor properties were key determinants of antibacterial activity. nih.gov The resulting models often have high correlation coefficients (r²), indicating good predictive power. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Isoquinoline Analogs

Descriptor TypeExample DescriptorImplication for Activity
Steric (CoMFA/CoMSIA)Steric FieldsFavorable or unfavorable bulky groups in specific regions.
Electrostatic (CoMFA/CoMSIA)Electrostatic FieldsFavorable positive or negative potentials in specific regions.
HydrophobiclogPLipophilicity can influence cell permeability and target binding.
ElectronicDipole MomentInfluences long-range interactions and solubility. pensoft.net
TopologicalTotal Connectivity (Tcon)Relates to the size and branching of the molecule. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule. nih.govnih.gov

Bioisosteric Replacement: This involves substituting a functional group or a substituent with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For example, a carboxylic acid might be replaced with a tetrazole to improve metabolic stability or cell permeability.

Scaffold Hopping: This is a more drastic approach where the core molecular framework (the isoquinoline ring system in this case) is replaced with a structurally different scaffold that maintains the original three-dimensional arrangement of the key functional groups. researchgate.net This can lead to compounds with completely novel intellectual property and potentially better drug-like properties. nih.gov

These techniques are often guided by computational methods and a deep understanding of the SAR of the parent scaffold. nih.govu-strasbg.fr

Conformational Analysis and Ligand-Based Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the low-energy, biologically relevant shapes that a flexible molecule like this compound can adopt. mdpi.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), can provide experimental insights into the spatial proximity of atoms, helping to define the molecule's preferred conformation in solution. mdpi.com Computational methods, including molecular mechanics and quantum mechanics, are used to systematically explore the conformational space and identify stable conformers.

This information is vital for ligand-based drug design, where a pharmacophore model is developed based on the active conformation of one or more ligands. This model can then be used to screen virtual libraries for new compounds that can adopt a similar shape and match the key pharmacophoric features, even without knowledge of the target protein's structure. The conformational constraint of a ring system can significantly influence the presentation of key functional groups. mdpi.com

Preclinical Research Applications and Disease Modeling

Neuroinflammation Research Models

The 18 kDa translocator protein (TSPO) is a mitochondrial protein that is markedly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation. mdpi.comnih.govresearchgate.net Ligands targeting TSPO are invaluable tools in preclinical research for both imaging and potentially therapeutic modulation of inflammatory processes in the central nervous system (CNS). nih.gov The isoquinoline (B145761) carboxamide structure is a foundational scaffold for many TSPO ligands. researchgate.netresearchgate.net

Application of TSPO Ligands in Central Nervous System Injury Models

TSPO ligands are widely used in animal models of CNS injury, including traumatic brain injury (TBI) and neurodegenerative diseases, to study the role of neuroinflammation. nih.gov The prototypical isoquinoline carboxamide TSPO ligand, PK11195, has been used for decades to characterize the neuroinflammatory response. nih.govresearchgate.net

More recent studies have explored novel isoquinoline-1-carboxamide (B73039) derivatives for their anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-treated BV2 microglial cells, a model for neuroinflammation, several new isoquinoline-1-carboxamide compounds were evaluated. mdpi.comnih.gov Three compounds, HSR1101, HSR1102, and HSR1103, were particularly effective at suppressing the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). mdpi.comnih.gov

The compound N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was identified as a potent agent, not only reducing pro-inflammatory molecules but also reversing the LPS-induced suppression of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov Further investigation revealed that HSR1101's mechanism involves the inhibition of the MAPKs/NF-κB signaling pathway, which is crucial for the inflammatory response in microglia. mdpi.comnih.gov These findings suggest that isoquinoline-1-carboxamide derivatives could have beneficial effects in neurodegenerative disorders associated with microglial activation and neuroinflammation. nih.gov

Imaging Microglial Activation in Neurodegenerative Disease Models

Given that TSPO expression is a hallmark of microglial activation, radiolabeled TSPO ligands are critical for in vivo imaging of neuroinflammation using Positron Emission Tomography (PET). nih.gov This allows researchers to track disease progression and assess the efficacy of anti-inflammatory therapies in preclinical models of diseases like Alzheimer's, Parkinson's, and multiple sclerosis. nih.gov

The isoquinoline carboxamide PK11195, when labeled with carbon-11 (B1219553) ([11C]PK11195), was one of the first radiotracers used for this purpose. nih.gov However, its use is limited by a low signal-to-noise ratio. This has spurred the development of second-generation TSPO ligands with improved imaging properties. researchgate.net While specific imaging studies using radiolabeled 1-Methylisoquinoline-3-carboxamide are not documented, the foundational role of the isoquinoline carboxamide scaffold in TSPO ligand design highlights its importance in this research area. researchgate.netresearchgate.net

Preclinical Dosimetry and Biodistribution Studies of Radioligands

Before a new radioligand can be used in clinical studies, its biodistribution and radiation dosimetry must be characterized in preclinical models to ensure safety. nih.goveur.nlnih.gov These studies determine how the compound distributes throughout the body, which organs receive the highest radiation dose, and how quickly it is cleared.

While data for this compound is not available, studies on other TSPO and PSMA (prostate-specific membrane antigen) ligands provide insight into the process. For instance, preclinical dosimetry for the PSMA ligands ¹⁸F-rhPSMA-7 and ¹⁸F-rhPSMA-7.3 was performed in mice to determine the percentage of injected dose per gram (%ID/g) in various tissues and to estimate the absorbed radiation doses using software like OLINDA/EXM. nih.gov Such studies are crucial for establishing safe dosing for human trials. nih.govnih.gov

Below is an interactive table summarizing preclinical dosimetry findings for two different PSMA radioligands, which illustrates the type of data generated in these essential preclinical studies.

RadioligandBladder Voiding IntervalTotal Effective Dose (µSv/MBq)Key Organ Uptake
¹⁸F-rhPSMA-7 1 hour12.2Kidney, Spleen, Liver, Lung
3.5 hours26.6Kidney, Spleen, Liver, Lung
¹⁸F-rhPSMA-7.3 1 hour12.8Kidney, Spleen, Liver, Lung
3.5 hours21.7Kidney, Spleen, Liver, Lung
Data derived from preclinical studies in SCID mice and extrapolated for humans. nih.gov

Oncology Research

The quinoline (B57606) and isoquinoline scaffolds are present in numerous compounds investigated for their anticancer activities. arabjchem.org Research has demonstrated that derivatives of these parent structures can inhibit cancer cell growth through various mechanisms. arabjchem.orgrsc.org

Antiproliferative Activity in Cancer Cell Lines

Although direct studies on the antiproliferative activity of this compound are not prominent, related structures have shown significant potential. For example, a series of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides were tested against a panel of 60 NCI cancer cell lines. nih.gov Compound 5a from this series showed potent growth inhibition of 82.90% against the TK-10 renal cancer cell line, while compound 5j inhibited the CCRF-CEM leukemia cell line by 58.61% at a concentration of 10 µM. nih.gov

Similarly, research into isoquinoline-1-carboxaldehyde thiosemicarbazones, which can be synthesized from 1-methylisoquinoline (B155361) derivatives, has identified compounds with potent antineoplastic activity. researchgate.net In a study on L1210 leukemia in mice, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and 4-(methylamino)isoquinoline-l-carboxaldehyde thiosemicarbazone (9b) showed significant antitumor effects. researchgate.net Another study rediscovered a potent class of isoquinoline-based thiosemicarbazones, with the lead compound HCT-13 demonstrating low-to-mid nanomolar IC₅₀ values against pancreatic, lung, prostate, and leukemia cancer models. rsc.org

The table below summarizes the antiproliferative activity of selected quinoline and isoquinoline derivatives.

Compound ClassSpecific CompoundCancer Cell LineActivity
Oxoquinoline-CarboxamideCompound 5aTK-10 (Renal)82.90% Growth Inhibition
Oxoquinoline-CarboxamideCompound 5jCCRF-CEM (Leukemia)58.61% Growth Inhibition
Coumarin-Triazole HybridLaSOM 186MCF7 (Breast)IC₅₀: < 2.66 µM
Coumarin-Triazole HybridLaSOM 190MCF7 (Breast)IC₅₀: < 10.08 µM
Quinoline-3-Carboxamide (B1254982)LinomideDunning R-3327 (Prostate)In vivo tumor growth retardation
Data compiled from multiple preclinical studies. nih.govnih.govnih.gov

Cell Cycle Modulation and Apoptosis Induction in Cancer Models

Beyond simply inhibiting proliferation, many anticancer compounds work by forcing cancer cells into programmed cell death (apoptosis) or by halting the cell division cycle. nih.govusda.govmonash.edu

A study on Isoquinocycline B (IQCB) , an anthraquinone (B42736) derivative, in MDA-MB-231 breast cancer cells found that it induced G0/G1 cell cycle arrest. nih.gov This was achieved by suppressing the expression of cyclin D1/CDK4 and increasing levels of the protein p27. nih.gov Furthermore, IQCB triggered apoptosis through the mitochondrial pathway, confirmed by the cleavage of PARP and activation of caspase-3. nih.gov

Other related compounds have also been shown to induce apoptosis. Iberin, an isothiocyanate, caused cell cycle arrest and apoptosis in human neuroblastoma cells, associated with the activation of caspase-9 and caspase-3. usda.gov In another example, synthetic indole (B1671886) chalcone (B49325) derivatives were found to arrest the cell cycle at the G2/M phase and induce apoptosis in breast cancer models. researchgate.net These mechanisms, common to many quinoline-based anticancer agents, involve the modulation of key proteins that regulate cell survival and death, such as those in the Bcl-2 family and caspases. arabjchem.org

Antimicrobial and Antiparasitic Investigations

The core structure of isoquinoline has served as a scaffold for the development of various antimicrobial and antiparasitic agents. Although specific studies on this compound are lacking, research on analogous compounds offers a glimpse into its potential activity.

There is no specific research on the antimalarial activity of this compound. However, the quinoline and isoquinoline scaffolds are central to many antimalarial drugs. Research into a series of quinoline-4-carboxamides, identified from a phenotypic screen against the blood stage of Plasmodium falciparum, revealed compounds with potent antimalarial activity. dundee.ac.uk Optimization of an initial hit compound led to molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei mouse model. dundee.ac.uk The mechanism of action for these compounds was identified as the inhibition of translation elongation factor 2 (PfEF2). dundee.ac.uk

Furthermore, in silico studies on other isoquinoline derivatives, such as 6,7-dinitro-2- nih.govnih.govresearchgate.nettriazole-4-yl-benzo[de]isoquinoline-1,3-dione, have suggested potential antimalarial activity through binding to various protein targets in the parasite. nih.gov Another study on artesunate–indoloquinoline hybrids demonstrated potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org

Table 1: Antimalarial Activity of a Quinoline-4-carboxamide Derivative

CompoundP. falciparum (3D7) EC50P. berghei Oral Efficacy (ED90)
DDD107498 <1 nM<1 mg/kg (4 days)

Data sourced from a study on quinoline-4-carboxamide derivatives. dundee.ac.uk

Specific studies evaluating the anthelmintic efficacy of this compound in nematode models have not been identified. The free-living nematode Caenorhabditis elegans is a widely used model organism for studying the mechanisms of action and resistance to anthelmintic drugs. nih.govnih.gov Research in this area has focused on understanding how mutations in nematode genes can confer resistance to existing drug classes, such as benzimidazoles, macrocyclic lactones, and nicotinic acetylcholine (B1216132) receptor agonists. nih.govresearchgate.net While this provides a platform for testing novel compounds, there is no current evidence of this compound being evaluated in this system.

While there is no specific data on the antibacterial or antifungal properties of this compound, research on related isoquinoline derivatives suggests potential activity. A study on a series of novel isoquinoline-3-acylhydrazone derivatives, which are structurally related to isoquinoline-3-carboxamides, showed that some of these compounds exhibited remarkable antibacterial activity. nih.gov One particular compound, SF2, was effective against several plant-pathogenic bacteria. nih.gov The proposed mechanism of action involves the disruption of the bacterial membrane. nih.gov

In a broader study of 33 isoquinoline alkaloids, significant antifungal activity was observed against Candida albicans, whereas notable antibacterial effects were absent. researchgate.net Another study on 2,3-disubstituted 4(3H)-quinazolinones, which share a similar bicyclic core with isoquinolines, demonstrated good antifungal effects, suggesting that this class of compounds could be valuable for developing new antifungal agents. nih.gov

Table 2: Antibacterial Activity of an Isoquinoline-3-acylhydrazone Derivative

CompoundTarget BacteriaMedian Lethal Effective Concentration (μg/mL)
SF2 Xanthomonas oryzae pv. oryzae2.52
Ralstonia solanacearum2.62
Acidovorax citrulli1.12

Data sourced from a study on isoquinoline-3-acylhydrazone derivatives. nih.gov

There are no direct studies on the anti-tubercular activity of this compound. However, the quinoline and isoquinoline pharmacophores have been extensively explored for the development of new anti-tubercular agents. nih.govrsc.org The combination of a quinoline or isoquinoline core with other chemical moieties, such as thiosemicarbazide (B42300), has yielded compounds with significant activity against Mycobacterium tuberculosis H37Rv strain. nih.gov

Furthermore, a series of arylated quinoline carboxylic acids have been shown to inhibit Mtb DNA gyrase, a crucial enzyme for bacterial replication. mdpi.com Some of these derivatives exhibited potent activity against both replicating and non-replicating M. tuberculosis. mdpi.com Another study on isatin-tethered quinolines also reported potent anti-tubercular activity against multi- and extensively drug-resistant strains of M. tuberculosis. nih.gov

Table 3: Anti-tubercular Activity of a Quinoline-Thiosemicarbazide Derivative

CompoundM. tuberculosis H37Rv MIC (μg/mL)
Compound 5 2

Data sourced from a study on quinoline derivatives combined with a thiosemicarbazide pharmacophore. nih.gov

Inflammatory and Autoimmune Disease Research

The potential for isoquinoline derivatives to modulate inflammatory pathways has been investigated, suggesting a possible role in managing inflammatory and autoimmune diseases.

While no studies have specifically examined this compound, research on the closely related isoquinoline-1-carboxamide derivatives has shown significant anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-treated BV2 microglial cells, a model for neuroinflammation, several novel isoquinoline-1-carboxamides were evaluated. nih.govmdpi.com

Three of these compounds potently suppressed the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.govmdpi.com One compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), also reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. nih.govmdpi.com Further investigation revealed that HSR1101 inhibited the nuclear translocation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), key signaling pathways in the inflammatory response. nih.govmdpi.com These findings indicate that the isoquinoline carboxamide scaffold has the potential to modulate inflammatory pathways. nih.govmdpi.comnih.gov

Table 4: Effect of an Isoquinoline-1-carboxamide Derivative on Inflammatory Mediators

CompoundEffect on Pro-inflammatory Mediators (IL-6, TNF-α, NO)Effect on Anti-inflammatory Cytokine (IL-10)
HSR1101 Potent suppressionReversal of LPS-suppression

Data sourced from a study on isoquinoline-1-carboxamide derivatives in BV2 microglial cells. nih.govmdpi.com

Imaging of Immune Cell Trafficking and Inflammatory Foci

There is currently a lack of specific research detailing the use of this compound as an imaging agent for tracking immune cell movement or identifying sites of inflammation. The field of molecular imaging utilizes various techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to non-invasively monitor cellular and molecular processes in vivo. nih.govnih.gov These methods often rely on targeted probes that bind to specific biomarkers on immune cells or within the inflammatory microenvironment. nih.govnih.gov While fluorescent, radioactive, or paramagnetic markers are commonly employed for direct cell labeling, and reporter genes are used for indirect tracking, no studies have been identified that apply these methodologies to this compound for the purpose of imaging immune responses. nih.govresearchgate.net

Cardiovascular Research

Investigation of Myocardial Infarction Models through Molecular Imaging

The investigation of myocardial infarction using molecular imaging is a significant area of cardiovascular research, aiming to visualize biological processes like apoptosis, necrosis, and the immune response post-infarction. nih.govnih.gov Novel imaging agents are being developed to provide diagnostic and prognostic information beyond what is available from standard anatomical imaging. nih.gov However, a review of the available literature did not uncover any studies that have utilized this compound as a molecular imaging probe in preclinical models of myocardial infarction.

Studies on Vasodilatory and Cardiac Contractile Activities

The potential vasodilatory and cardiac contractile properties of this compound remain uninvestigated in published research. Studies into the effects of various compounds on vascular tone and heart muscle function are crucial for the development of new cardiovascular therapies. nih.govnih.govmdpi.com For instance, the modulation of ion channels, such as large-conductance calcium-activated K+ (BKCa) channels, and the activation of endothelial nitric oxide synthase (eNOS) are known mechanisms of vasodilation. mdpi.com Similarly, the contractility of cardiac muscle is a complex process regulated at the level of myofilament proteins. nih.govnih.gov To date, no data is available to suggest that this compound has been evaluated for these activities.

Neurological and Psychiatric Research (Non-Inflammation Focused)

Anticonvulsant Activities in Seizure Models

While there is no direct evidence for the anticonvulsant activity of this compound, a structurally related compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), has demonstrated anticonvulsant effects in preclinical models. Research has shown that 1-MeTHIQ can elevate the threshold for electroconvulsions in mice and potentiate the anticonvulsant action of conventional antiepileptic drugs like valproate and carbamazepine (B1668303) in the maximal electroshock (MES) seizure model. nih.govnih.gov The mechanism for this appears to be pharmacodynamic in nature, as 1-MeTHIQ did not significantly alter the brain concentrations of the co-administered drugs. nih.gov It is important to note that these findings pertain to 1-MeTHIQ and cannot be directly extrapolated to this compound without specific experimental validation.

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preliminary screening models for identifying potential antiepileptic agents. mdpi.com Other research into quinazoline (B50416) derivatives, a class of compounds that shares some structural similarities with isoquinolines, has identified molecules with activity in these models, often linked to their interaction with the GABAA receptor. mdpi.comuran.ua

Anti-hypoxic Effects in Cerebral Ischemia Models

There is no available research on the potential anti-hypoxic effects of this compound in models of cerebral ischemia. Cerebral ischemia leads to neuronal damage through mechanisms including neuroinflammation and hypoxia. nih.gov Research in this area explores therapeutic strategies to protect the brain from ischemic injury, such as hypoxic postconditioning. nih.govnih.gov The role, if any, of this compound in mitigating hypoxic-ischemic brain injury has not been a subject of investigation in the reviewed literature.

Future Directions and Research Perspectives

Development of Novel Isoquinolinecarboxamide Chemotypes

The development of new chemical entities (NCEs) originating from the isoquinolinecarboxamide core is a primary avenue for future research. This involves the strategic modification of the parent structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, bioisosteric replacement, and detailed structure-activity relationship (SAR) studies.

Scaffold Hopping: This technique involves replacing the central isoquinoline (B145761) core with other heterocyclic systems to discover novel, structurally distinct compounds that retain or improve upon the biological activity of the original scaffold. For instance, replacing the isoquinoline ring with quinazoline (B50416), indole (B1671886), or 7-azaindole cores has been explored for other carboxamide series to modulate properties like lipophilicity and target binding. A scaffold-hopping approach could lead to the discovery of inhibitors for new biological targets, such as epidermal growth factor receptor (EGFR), by designing analogs like 2-aryl-8-hydroxy-isoquinolin-1(2H)-ones.

Bioisosteric Replacement: Bioisosterism is a crucial strategy in medicinal chemistry for fine-tuning the properties of a lead compound. In the context of 1-methylisoquinoline-3-carboxamide, replacing specific functional groups with bioisosteres can alter metabolic stability, target affinity, and solubility. For example, the carboxamide functional group itself can be replaced with other hydrogen-bonding moieties to explore different interactions within a target's binding site. Similarly, the methyl group could be substituted with other small alkyl or halogen groups to probe steric and electronic effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is essential to build comprehensive SAR models. This involves synthesizing series of analogs where substituents on both the isoquinoline ring and the carboxamide nitrogen are varied. For example, studies on related quinoline (B57606) carboxylic acids have identified that bulky, hydrophobic groups at the C(2) position and specific substitutions on the benzo portion of the ring are critical for inhibitory activity against certain enzymes. Such systematic studies can elucidate the key structural features required for a desired biological effect.

Table 1: Strategies for Developing Novel Isoquinolinecarboxamide Chemotypes

Strategy Description Potential Outcome
Scaffold Hopping Replacing the isoquinoline core with other heterocyclic systems (e.g., quinazoline, indole). Discovery of novel intellectual property; altered selectivity and physicochemical properties.
Bioisosteric Replacement Exchanging functional groups with others of similar size, shape, and electronic properties. Improved metabolic stability, potency, and pharmacokinetic profiles.
Systematic SAR Synthesizing and testing a series of analogs with systematic structural modifications. Identification of key pharmacophoric features; optimization of lead compounds.

Multi-Targeted Ligand Design Strategies

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously is a promising strategy for treating complex, multifactorial diseases. The isoquinolinecarboxamide scaffold is well-suited for the development of such multi-targeted or polypharmacological agents.

Future research should focus on integrating pharmacophores for different targets into a single isoquinolinecarboxamide-based molecule. For instance, by combining structural features known to inhibit both monoamine oxidases (MAO) and cholinesterases (ChE), it is possible to create dual-acting agents for neurodegenerative disorders. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been evaluated for this dual activity, with several compounds showing good inhibitory potential against both MAO-A and MAO-B, as well as butyrylcholinesterase (BChE). Similarly, designing hybrids of quinolinone carboxamides with other active moieties, like cinnamic or benzoic acid derivatives, has led to multi-target agents with both antioxidant and lipoxygenase (LOX) inhibitory activity. This approach could be applied to the this compound scaffold to address diseases like cancer, where targeting multiple pathways (e.g., EGFR and HER-2) can be more effective.

Table 2: Examples of Multi-Targeted Ligands Based on Related Scaffolds

Compound Series Targets Potential Therapeutic Area Reference
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides MAO-A, MAO-B, BChE Neurodegenerative disorders, Depression
Quinolinone carboxamide hybrids LOX, Antioxidant pathways Inflammatory diseases
Quinoline-based derivatives EGFR, HER-2 Cancer

Advanced Preclinical Imaging Modalities for Isoquinoline Tracers

The development of isoquinoline-based tracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) represents a significant area of future research. These imaging agents can be invaluable for disease diagnosis, monitoring treatment response, and understanding in vivo pharmacology.

The this compound scaffold can be labeled with positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 99mTc, 123I) radioisotopes to create novel radiotracers. For example, 11C or 18F-labeled isoquinoline carboxamides have been developed as tracers for the translocator protein (TSPO), a biomarker for neuroinflammation. Future work could involve developing 18F-labeled derivatives of this compound for imaging other targets in the central nervous system or in oncology. The development of such tracers requires optimization of radiolabeling chemistry and thorough preclinical evaluation of their in vivo biodistribution, target engagement, and pharmacokinetics.

Beyond radionuclide-based imaging, fluorescently labeling the isoquinolinecarboxamide core could yield optical imaging probes. These probes are useful for in vitro and ex vivo applications, such as high-throughput screening and tissue analysis, and can also be applied for in vivo imaging in animal models.

Table 3: Preclinical Imaging Modalities for Isoquinoline-Based Tracers

Imaging Modality Radioisotope/Tag Potential Application Key Considerations
PET 11C, 18F Neuroreceptor imaging, Tumor imaging High resolution and sensitivity; requires cyclotron
SPECT 99mTc, 123I, 111In Blood flow, Organ function More accessible and cheaper than PET; lower resolution
Fluorescence Imaging Fluorophores Sentinel lymph node mapping, Cellular imaging High sensitivity; limited tissue penetration in vivo

Applications in Chemical Biology Probe Development

Chemical biology probes are essential tools for dissecting complex biological pathways and identifying novel drug targets. The this compound scaffold can be functionalized to create a variety of probes, including fluorescent probes, affinity-based probes, and photoaffinity labels.

Fluorescent Probes: By attaching a fluorophore to the isoquinolinecarboxamide structure, researchers can create probes to visualize the subcellular localization of a target protein or to quantify enzyme activity. For example, derivatives of 8-amidoquinoline are widely used as fluorescent sensors for detecting metal ions like Zn2+ in biological systems. A similar strategy could be employed to develop probes for specific enzymes or receptors that bind to the this compound core.

Affinity-Based Probes: These probes are designed to specifically bind to a target protein, allowing for its isolation and identification from complex biological mixtures. This is often achieved by immobilizing the isoquinolinecarboxamide ligand onto a solid support (e.g., beads). The derivatized ligand can then be used in pull-down assays with cell lysates to capture its binding partners, which are subsequently identified by mass spectrometry.

Photoaffinity Labeling: This powerful technique involves incorporating a photoreactive group into the ligand structure. Upon binding to its target and subsequent exposure to UV light, the probe forms a covalent bond with the protein. This allows for the unambiguous identification of the direct binding target, even for weak or transient interactions.

Integration of Omics Data in Mechanism Elucidation

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Integrating various "omics" technologies can provide a comprehensive, systems-level view of how this compound derivatives affect cellular processes.

Proteomics: Chemical proteomics can be used to identify the direct protein targets of a compound from a complex cell lysate. Furthermore, global proteomics can quantify changes in the expression levels of thousands of proteins following treatment with an isoquinolinecarboxamide derivative. This can reveal downstream effects and affected pathways, offering clues about the compound's mechanism of action. For example, proteomic analysis might show that a compound upregulates proteins involved in specific signaling or detoxification pathways.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-sequencing, researchers can understand how a compound affects gene expression. This can help to identify the signaling pathways and transcription factors that are modulated by the compound.

Metabolomics: This approach involves profiling the levels of small-molecule metabolites within a cell or organism. Treatment with a this compound derivative may lead to characteristic changes in metabolic pathways, providing further insight into its biological function.

By integrating data from these different omics platforms, researchers can construct a detailed model of the molecular mechanisms underlying the activity of novel isoquinolinecarboxamide compounds.

Table 4: Omics Approaches for Mechanism of Action Studies

Omics Technology Information Provided Example Application
Proteomics Direct target identification; changes in protein expression. Identifying the primary kinase inhibited by a compound.
Transcriptomics Changes in gene expression profiles. Revealing modulation of inflammatory gene networks.
Metabolomics Alterations in metabolic pathways. Detecting shifts in cellular energy metabolism.

Q & A

Q. What are the optimal synthetic routes for 1-Methylisoquinoline-3-carboxamide and its isotopically labeled analogs?

Methodological Answer: The synthesis of this compound derivatives typically involves palladium-mediated carbonylation reactions. For example, isotopically labeled analogs (e.g., [11C]-labeled compounds) can be synthesized using [11C]carbon monoxide and triflate precursors under controlled temperature (80–100°C) in the presence of a palladium catalyst and a tertiary amine base. Reaction optimization should focus on precursor purity, catalyst loading, and solvent selection (e.g., DMF or THF) to achieve radiochemical yields >50% . Characterization via HPLC with radiometric detection is critical for verifying isotopic incorporation.

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols under stress conditions (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-UV or LC-MS analysis. Key parameters include:

  • Hydrolytic stability : Test in buffers (pH 1–9) at 37°C.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines).
  • Thermal stability : Analyze via DSC/TGA to identify decomposition thresholds.
    Data should be tabulated to compare degradation products and half-life across conditions, with NMR for structural confirmation of major degradants .

Q. What spectroscopic and chromatographic techniques are essential for confirming the purity and identity of this compound?

Methodological Answer: A multi-technique approach is required:

  • 1H/13C NMR : Verify substituent positions (e.g., methyl and carboxamide groups) and rule out regioisomers.
  • HRMS : Confirm molecular formula (e.g., [M+H]+ with <3 ppm error).
  • HPLC-UV/ELSD : Assess purity (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).
  • XRD (if crystalline) : Resolve ambiguities in stereochemistry or packing effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer: SAR workflows should include:

  • Scaffold diversification : Introduce substituents at the isoquinoline 1- and 3-positions (e.g., halogens, alkyl groups) to modulate lipophilicity (logP) and target binding.
  • In silico docking : Prioritize analogs using molecular dynamics simulations against target proteins (e.g., kinases or GPCRs).
  • Biological assays : Use dose-response curves (IC50/EC50) with appropriate controls (e.g., PK11195 for mitochondrial TSPO binding). Data contradictions (e.g., high affinity but low cellular uptake) should be resolved via permeability assays (PAMPA) or metabolite profiling .

Q. What statistical approaches are recommended for resolving contradictions in experimental data across studies (e.g., conflicting IC50 values)?

Methodological Answer: Apply systematic review and meta-analysis frameworks:

  • Heterogeneity assessment : Use I² statistics to quantify variability across studies.
  • Subgroup analysis : Stratify data by assay type (e.g., cell-free vs. cellular), compound batches, or biological models.
  • Dose-response meta-analysis : Pool dose-dependent data using random-effects models (e.g., restricted maximum likelihood). Tools like MetaDisc 1.4 or R’s metafor package can visualize forest plots and funnel plots to detect bias .

Q. How should researchers design in vivo pharmacokinetic studies for this compound analogs?

Methodological Answer:

  • Radiolabeling : Use [11C]- or [3H]-labeled compounds for quantitative tissue distribution studies via PET/CT or autoradiography.
  • Sampling protocol : Collect plasma/tissues at critical timepoints (e.g., 5, 15, 30, 60 mins post-injection) to calculate AUC, t½, and clearance.
  • Metabolite profiling : Combine LC-MS with radiometric detection to identify major metabolites. Cross-validate findings with microsomal stability assays .

Data Presentation & Validation

Q. What are best practices for presenting synthetic and analytical data in publications?

Methodological Answer: Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):

  • Tables : Include yields, spectroscopic data (λmax, δH), and purity metrics.
  • Figures : Use color-coded SAR heatmaps or pharmacokinetic curves. Avoid overcrowding with >3 chemical structures per figure.
  • Supplementary Information : Provide raw NMR/FIR spectra, HPLC chromatograms, and crystallographic CIF files .

Q. How can researchers validate computational predictions (e.g., QSAR models) for this compound derivatives?

Methodological Answer:

  • External validation : Test model predictions against a blind set of 10–15 novel analogs.
  • Applicability domain analysis : Use leverage plots to ensure predictions fall within the model’s training space.
  • Experimental corroboration : Compare predicted logP, pKa, or binding energies with experimental measurements (e.g., shake-flask logP, ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.